Methyl 3-methoxyquinoline-2-carboxylate
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Overview
Description
Methyl 3-methoxyquinoline-2-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxyquinoline-2-carboxylate typically involves the reaction of 3-methoxyquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The process can be summarized as follows:
Starting Material: 3-methoxyquinoline-2-carboxylic acid.
Reagent: Methanol.
Catalyst: Sulfuric acid or another suitable acid catalyst.
Reaction Conditions: Reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of environmentally benign catalysts and solvents is also emphasized to align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.
Reduction: 3-methoxyquinoline-2-carbinol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-methoxyquinoline-2-carboxylate has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-methoxyquinoline-2-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylate: Lacks the methoxy group, resulting in different chemical properties.
Methyl 2-methoxyquinoline-3-carboxylate: The position of the methoxy and carboxylate groups is switched, leading to variations in reactivity.
3-Methylquinoline-2-carboxylate: The methoxy group is replaced with a methyl group, altering its chemical behavior.
Uniqueness
Methyl 3-methoxyquinoline-2-carboxylate is unique due to the presence of both the methoxy and ester groups on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
110429-26-0 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 3-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-10-7-8-5-3-4-6-9(8)13-11(10)12(14)16-2/h3-7H,1-2H3 |
InChI Key |
ZDIVCPODDCJMDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2N=C1C(=O)OC |
Origin of Product |
United States |
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